1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea
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Description
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Urea derivatives have been synthesized and evaluated for their bioactivity in several studies. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, aiming to optimize the spacer length for enhancing conformational flexibility, indicating their potential in treating diseases related to acetylcholine deficiency (Vidaluc et al., 1995). Another study reported on the room temperature hydroamination of N-alkenyl ureas catalyzed by a gold(I) N-heterocyclic carbene complex, leading to nitrogen heterocycles in excellent yield, demonstrating the utility of urea derivatives in organic synthesis (Bender & Widenhoefer, 2006).
Organic Synthesis and Catalysis
The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists were explored, highlighting the role of urea derivatives in the development of new therapeutic agents (Fotsch et al., 2001). Additionally, the preparation and spectroscopic studies of some cyclic urea adducts of triphenyl-tin and -lead halides were conducted, indicating the significance of urea derivatives in the study of organometallic chemistry (Aitken & Onyszchuk, 1985).
Material Science and Engineering
The anion tuning of the rheology, morphology, and gelation of a low molecular weight salt hydrogelator study illustrates how the physical properties of urea-based hydrogels can be modulated by the identity of the anion, pointing towards applications in materials science (Lloyd & Steed, 2011).
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14-10-23-16(22)19(14)9-12(11-5-2-1-3-6-11)17-15(21)18-13-7-4-8-24-13/h1-8,12H,9-10H2,(H2,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBTTZSGCIJMEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.